

comparing N-Tridecanoyl-D-erythro-sphinganine-d7 with other deuterated standards

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Compound of Interest

Compound Name:	<i>N-Tridecanoyl-D-erythro-sphinganine-d7</i>
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A Comparative Guide to Deuterated Sphingolipid Standards for Mass Spectrometry

In the field of sphingolipidomics, accurate quantification of various sphingolipid species is crucial for understanding their roles in cellular processes and disease. Stable isotope-labeled internal standards are indispensable for achieving reliable results in mass spectrometry-based analyses. This guide provides a comparative overview of **N-Tridecanoyl-D-erythro-sphinganine-d7** and other deuterated standards, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate standard for their needs.

Introduction to Deuterated Sphingolipid Standards

Deuterated lipids are considered the gold standard for internal standards in quantitative mass spectrometry.^{[1][2]} Their near-identical physicochemical properties to their endogenous counterparts ensure similar extraction efficiency and ionization response, allowing for accurate correction of analytical variability.^{[1][2]} **N-Tridecanoyl-D-erythro-sphinganine-d7** is a deuterated analog of N-tridecanoyl-D-erythro-sphinganine, a member of the ceramide family. Ceramides are central molecules in sphingolipid metabolism and are involved in key signaling pathways regulating cell fate.

This guide will compare **N-Tridecanoyl-D-erythro-sphinganine-d7** with other commonly used deuterated ceramide and sphinganine standards.

Performance Comparison of Deuterated Standards

The ideal internal standard should exhibit high isotopic purity, stability, and ionization efficiency, and should not interfere with the analysis of the endogenous analyte. The following tables summarize the key characteristics and reported performance data for **N-Tridecanoyl-D-erythro-sphinganine-d7** and other relevant deuterated standards based on available literature and certificates of analysis.

Table 1: Physical and Chemical Properties of Selected Deuterated Standards

Standard	Molecular Formula	Molecular Weight	Isotopic Purity
N-Tridecanoyl-D-erythro-sphinganine-d7	$C_{31}H_{56}D_7NO_3$	504.88	>99% (d ₁ -d ₇)
Sphinganine-d7	$C_{18}H_{32}D_7NO_2$	308.551	>99%
C16 Ceramide-d7 (d18:1-d7/16:0)	Not specified	544.944	Not specified
C18 Ceramide-d7 (d18:1-d7/18:0)	Not specified	572.997	Not specified
C24 Ceramide-d7 (d18:1-d7/24:0)	$C_{42}H_{72}D_7NO_3$	657.156	>99%
C15 Glycosyl (β) Ceramide-d7 (d18:1-d7/15:0)	$C_{39}H_{68}D_7NO_8$	693.07	>99%

Data sourced from available certificates of analysis and product information.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Performance Characteristics in LC-MS/MS Applications

Standard Class	Linearity (R^2)	Precision (CV%)	Accuracy (%RE)	Stability
d7-labeled ceramides	>0.99	<15% (intra- and inter-assay)	Within $\pm 15\%$	Stable under short-term benchtop, long-term plasma, and extract conditions
Deuterated very long-chain ceramides	Not specified	Acceptable	Acceptable	Not specified
d7-Sphinganine	Not specified	Not specified	Not specified	Stable for ≥ 4 years at -20°C

Performance data is generalized from studies utilizing various d7-labeled ceramide and other deuterated sphingolipid standards for quantification.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) It is important to note that performance can vary depending on the specific analytical method and instrumentation.

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of sphingolipids from biological matrices using deuterated internal standards.

Protocol 1: Sphingolipid Extraction from Plasma/Serum

Materials:

- Plasma or serum samples
- Deuterated internal standard mix (including **N-Tridecanoyl-D-erythro-sphinganine-d7**) in methanol
- Methanol (LC-MS grade)
- Chloroform (LC-MS grade)

- Deionized water
- Centrifuge (capable of 4°C)
- Nitrogen evaporator

Procedure:

- Thaw plasma/serum samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 μ L of the plasma/serum sample.
- Add 10 μ L of the deuterated internal standard mixture. Vortex briefly.
- Add 500 μ L of methanol and vortex for 30 seconds to precipitate proteins.
- Add 250 μ L of chloroform and vortex for 30 seconds.
- Incubate on ice for 10 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube.
- Dry the supernatant under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Sphingolipid Extraction from Cultured Cells**Materials:**

- Adherent cultured cells
- Phosphate-buffered saline (PBS), ice-cold
- Deuterated internal standard mix in methanol, ice-cold

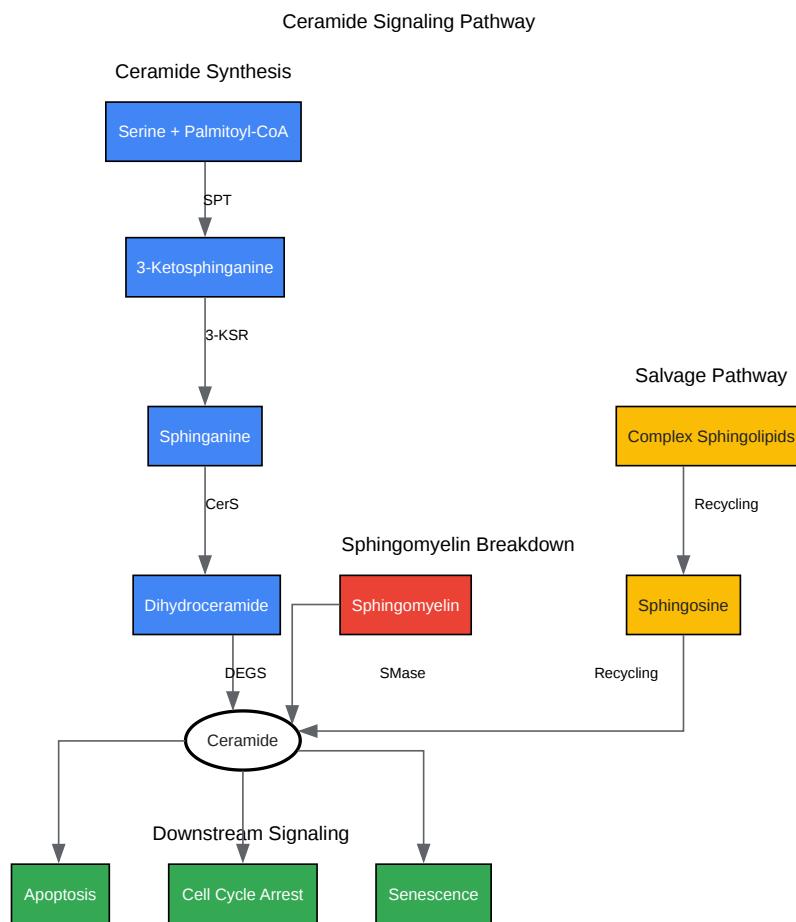
- Methanol (LC-MS grade), ice-cold
- Chloroform (LC-MS grade)
- Deionized water
- Cell scraper
- Microcentrifuge tubes
- Centrifuge (capable of 4°C)
- Nitrogen evaporator

Procedure:

- Aspirate the culture medium from the cells.
- Wash the cells twice with 1 mL of ice-cold PBS.
- Add 500 μ L of ice-cold methanol containing the internal standard mixture to each well.
- Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
- Add 250 μ L of chloroform and vortex vigorously for 1 minute.
- Add 200 μ L of deionized water and vortex for 1 minute.
- Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
- Collect the lower organic phase (containing the lipids) and transfer it to a new tube.
- Dry the organic phase under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Signaling Pathways and Experimental Workflow

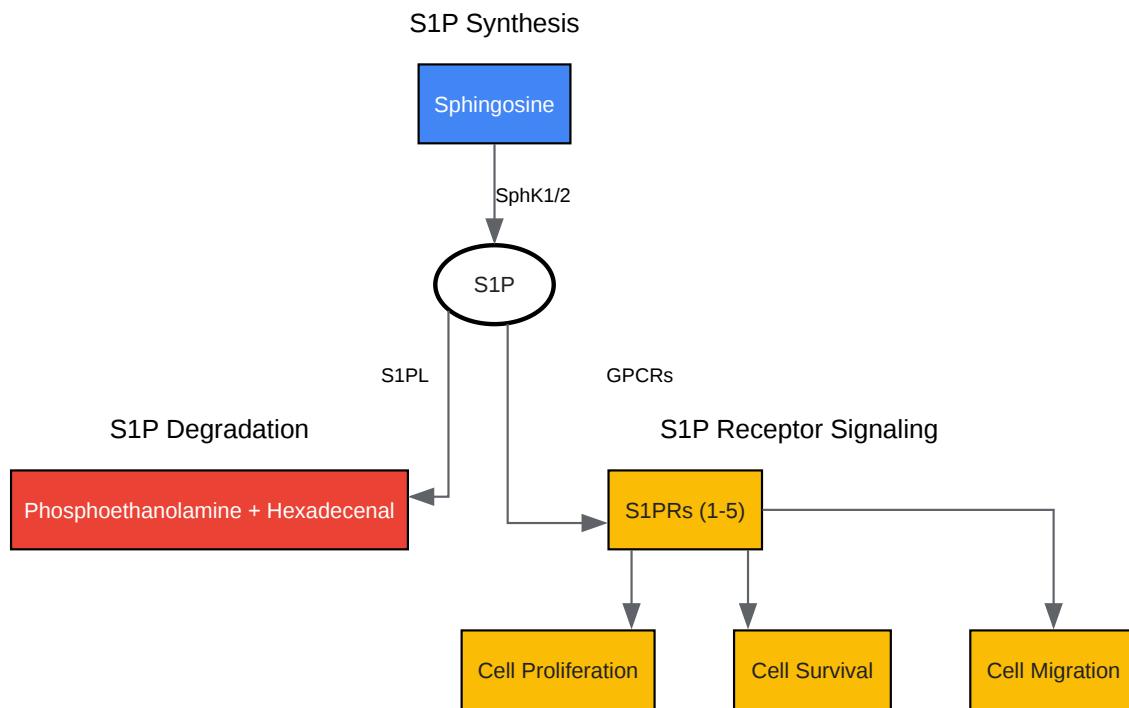
The accurate quantification of sphingolipids is critical for studying their roles in signaling pathways. Ceramides, the class of molecules to which N-Tridecanoyl-D-erythro-sphinganine belongs, are central to the sphingolipid metabolic network and are key signaling molecules.



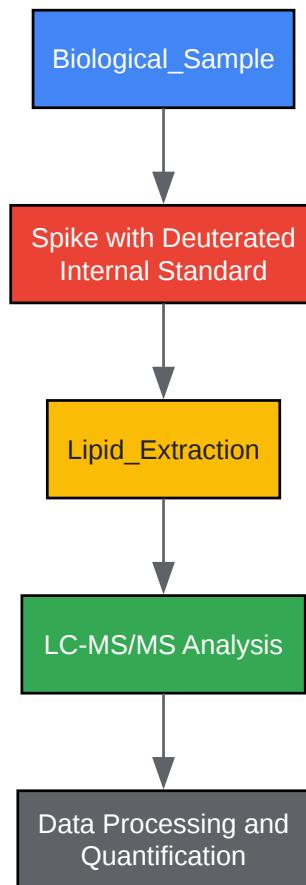
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Caption: Overview of ceramide synthesis and downstream signaling pathways.

Sphingosine-1-Phosphate (S1P) Signaling



General Experimental Workflow for Sphingolipid Analysis

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